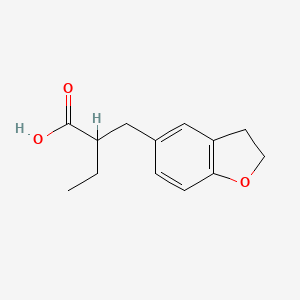
2-((2,3-Dihydrobenzofuran-5-yl)methyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid is a chemical compound that features a benzofuran ring, which is a fused ring system containing both benzene and furan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through the acid-catalyzed cyclization of compounds containing carbonyl groups by dehydration . Other methods include palladium or platinum-catalyzed ring closure, condensation of activated methylene following Dieckmann reaction conditions, and intramolecular Friedel–Crafts reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields with fewer side reactions . This method is particularly useful for constructing complex benzofuran ring systems.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or platinum catalysts for ring closure, acids for cyclization, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Wissenschaftliche Forschungsanwendungen
2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, making them useful in anti-inflammatory treatments . Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid include other benzofuran derivatives such as:
Uniqueness
What sets 2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid apart from other similar compounds is its specific substitution pattern and the presence of the butanoic acid moiety.
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1-benzofuran-5-ylmethyl)butanoic acid |
InChI |
InChI=1S/C13H16O3/c1-2-10(13(14)15)7-9-3-4-12-11(8-9)5-6-16-12/h3-4,8,10H,2,5-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
HKFDOAFTSIWDJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CC2=C(C=C1)OCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















